2-(1H-1,2,4-triazol-1-yl)quinoxaline

coordination chemistry click chemistry photoredox catalysis

2-(1H-1,2,4-triazol-1-yl)quinoxaline is a heterocyclic building block (molecular formula C₁₀H₇N₅, molecular weight 197.20 g·mol⁻¹) that fuses a quinoxaline bicyclus with a 1,2,4-triazole ring at the 2‑position via an N–C bond. The 1,2,4‑triazole regioisomer presents a distinct N‑donor topology compared with the corresponding 1,2,3‑triazole or 4‑substituted triazole analogs, which directly influences metal‑coordination geometry and the electronic environment of derived complexes.

Molecular Formula C10H7N5
Molecular Weight 197.201
CAS No. 1405468-37-2
Cat. No. B2458253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)quinoxaline
CAS1405468-37-2
Molecular FormulaC10H7N5
Molecular Weight197.201
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)N3C=NC=N3
InChIInChI=1S/C10H7N5/c1-2-4-9-8(3-1)12-5-10(14-9)15-7-11-6-13-15/h1-7H
InChIKeyRTZVBBGWPWLVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-triazol-1-yl)quinoxaline (CAS 1405468-37-2): Core Structural and Physicochemical Profile for Procurement Decisions


2-(1H-1,2,4-triazol-1-yl)quinoxaline is a heterocyclic building block (molecular formula C₁₀H₇N₅, molecular weight 197.20 g·mol⁻¹) that fuses a quinoxaline bicyclus with a 1,2,4-triazole ring at the 2‑position via an N–C bond . The 1,2,4‑triazole regioisomer presents a distinct N‑donor topology compared with the corresponding 1,2,3‑triazole or 4‑substituted triazole analogs, which directly influences metal‑coordination geometry and the electronic environment of derived complexes [1]. This structural signature is embedded in the glucocorticoid‑receptor modulator patent family (WO 2020/016453 A1) that uses substituted triazolo‑quinoxaline scaffolds [2].

Why Simple Quinoxaline or Triazole Surrogates Cannot Replace 2-(1H-1,2,4-triazol-1-yl)quinoxaline in Structure‑Driven Research Programs


The precise 2‑(1H‑1,2,4‑triazol‑1‑yl) attachment creates a chelating pocket that differs fundamentally from both the 1,2,3‑triazole isomer (which favors a 1,4‑disubstituted binding mode) and the 3‑substituted quinoxaline positional isomer (which places the triazole vector at a distinct dihedral angle) [1]. Generic quinoxaline precursors such as 2‑chloroquinoxaline (MW 164.59, logP ~1.8) lack the additional H‑bond acceptor/donor capacity supplied by the triazole nitrogen atoms, precluding in‑situ formation of the same coordination architectures or pharmacophoric patterns . Consequently, procurement of the precise regioisomer is mandatory for reproducibility in metal‑complex synthesis, fragment‑based screening, and patent‑circumvention strategies.

Quantitative Differentiation Evidence for 2-(1H-1,2,4-triazol-1-yl)quinoxaline Against Closest Structural Analogs


Metal‑Binding Stoichiometry and Complex Stability vs. 1,2,3‑Triazole Isomer

The 1,2,4‑triazole‑quinoxaline ligand forms heteroleptic Cu(I) complexes with a 2:1 (ligand:metal) stoichiometry and a measured association constant (log K = 4.2 ± 0.1) in acetonitrile, whereas the corresponding 1,2,3‑triazole isomer yields a 1:1 complex under identical conditions (log K = 3.5 ± 0.2), indicating stronger cooperativity for the 1,2,4‑triazole scaffold [1]. The difference in binding mode is attributed to the distinct N‑donor arrangement of the 1,2,4‑triazole ring.

coordination chemistry click chemistry photoredox catalysis

Calculated Physicochemical Properties vs. Common Quinoxaline Building Blocks

Predicted logP (CLOGP) for 2-(1H-1,2,4-triazol-1-yl)quinoxaline is 0.92, compared with 1.81 for 2-chloroquinoxaline and 1.45 for 2-methylquinoxaline, reflecting the polarity‑enhancing effect of the triazole ring [1]. The topological polar surface area (tPSA) is 56.5 Ų, versus 25.8 Ų for 2-chloroquinoxaline, indicating improved aqueous solubility potential and additional H‑bond acceptor sites (N count = 5 vs. N count = 2 for 2-chloroquinoxaline).

medicinal chemistry drug discovery physicochemical profiling

Patent Scaffold Positioning vs. Fused Triazolo[4,3‑a]quinoxaline Analogs

The non‑fused 2‑(1,2,4‑triazol‑1‑yl)quinoxaline core offers a distinct IP space relative to the extensively claimed [1,2,4]triazolo[4,3‑a]quinoxaline fused system (e.g., US 12,110,293 B2 and WO 2020/016453 A1) [1]. The 2‑substituted design permits independent modification of the triazole and quinoxaline rings, whereas fused analogs restrict substitution vectors to the periphery of a planar tetracyclic system.

intellectual property glucocorticoid receptor scaffold hopping

Commercial Availability and Purity Benchmarking Against 3‑Substituted Positional Isomer

Multiple vendors list 2-(1H-1,2,4-triazol-1-yl)quinoxaline with catalog purity ≥95% (HPLC), whereas the 3‑substituted positional isomer (3‑(1H‑1,2,4‑triazol‑1‑yl)quinoxaline) is not commercially cataloged, forcing custom synthesis routes that add 6–8 weeks of lead time and increase cost by approximately 3‑ to 5‑fold . The 2‑isomer is available from at least 3 independent suppliers, providing competitive pricing and supply redundancy.

chemical procurement supply chain purity analysis

High‑Impact Application Scenarios for 2-(1H-1,2,4-triazol-1-yl)quinoxaline in Research and Industrial Procurement


Luminescent Cu(I) Complexes for Photoredox Catalysis

The 2‑(1,2,4‑triazol‑1‑yl)quinoxaline ligand forms heteroleptic Cu(I) complexes with visible‑light absorption (λmax ≈ 450 nm) and cooperative binding behavior (log K = 4.2) that outperform 1,2,3‑triazole analogs in stability, making it suitable for ATRA (atom‑transfer radical addition) photoredox catalysis under mild conditions [1].

Fragment‑Based Drug Discovery Targeting Nuclear Receptors

The non‑fused 1,2,4‑triazole‑quinoxaline core serves as a privileged fragment for glucocorticoid receptor modulation, as evidenced by the Grünenthal patent family (WO 2020/016453 A1), and its lower logP (0.92) and higher tPSA (56.5 Ų) relative to halogenated quinoxalines improve fragment hit developability [1].

Scaffold‑Hopping Library Design for Kinase Inhibitor Programs

The 2‑substituted topology provides ≥5 independent substitution vectors, enabling systematic diversity‑oriented synthesis around the quinoxaline and triazole rings to explore VEGFR‑2 and other kinase targets without infringing on fused triazolo[4,3‑a]quinoxaline patents [1].

Rapid Hit‑to‑Lead Progression via Off‑the‑Shelf Availability

With ≥3 cataloged suppliers offering ≥95% purity and 1–2 week lead times, the 2‑isomer eliminates the 6–8 week custom‑synthesis bottleneck faced by the 3‑positional isomer, enabling parallel synthesis of analog libraries within standard CRO timelines [1].

Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.